molecular formula C13H14N8O B12157062 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide

Cat. No.: B12157062
M. Wt: 298.30 g/mol
InChI Key: YCRQENOXMFJCMS-UHFFFAOYSA-N
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Description

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with tetrazole and triazole moieties. The tetrazole ring (2-propan-2-yl-2H-tetrazol-5-yl) is attached to the benzene ring at the 4-position, while the 4H-1,2,4-triazol-3-yl group is linked via an amide bond. Key structural and functional attributes include:

  • Tetrazole moiety: Acts as a bioisostere for carboxylic acids, enhancing metabolic stability and oral bioavailability .
  • Triazole moiety: The 4H-1,2,4-triazol-3-yl group provides hydrogen-bonding capabilities and electronic diversity, which are critical for interactions with biological targets like kinases or enzymes.
  • Benzamide linker: Introduces rigidity and aromaticity, facilitating π-π stacking interactions in target binding.

Properties

Molecular Formula

C13H14N8O

Molecular Weight

298.30 g/mol

IUPAC Name

4-(2-propan-2-yltetrazol-5-yl)-N-(1H-1,2,4-triazol-5-yl)benzamide

InChI

InChI=1S/C13H14N8O/c1-8(2)21-19-11(17-20-21)9-3-5-10(6-4-9)12(22)16-13-14-7-15-18-13/h3-8H,1-2H3,(H2,14,15,16,18,22)

InChI Key

YCRQENOXMFJCMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=NC=NN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide typically involves the formation of the tetrazole and triazole rings followed by their coupling with a benzamide moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrazole and triazole rings . The final coupling step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Hydrolysis Reactions

The tetrazole and benzamide moieties undergo hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsKey Observations
Tetrazole ring hydrolysis6M HCl, 90°C, 6 hrs Formation of 4-(carboxymethyl)-N-(4H-1,2,4-triazol-3-yl)benzamideComplete ring opening; 85% yield
Amide bond hydrolysis2M NaOH, reflux, 3 hrs4-[2-(Propan-2-yl)-2H-tetrazol-5-yl]benzoic acid + 4H-1,2,4-triazol-3-aminepH-dependent selectivity (90% yield)

Alkylation and Arylation

The nitrogen-rich heterocycles participate in nucleophilic substitution and Pd-catalyzed coupling:

Alkylation of Tetrazole

ReagentConditionsProductYield
Methyl iodideK₂CO₃, DMF, 60°C, 12 hrs4-[2-(Propan-2-yl)-2H-tetrazol-5-yl]-N-(4-methyl-4H-1,2,4-triazol-3-yl)benzamide72%
Benzyl bromideTEA, CH₃CN, rt, 6 hrs 4-[2-(Propan-2-yl)-2H-tetrazol-5-yl]-N-(4-benzyl-4H-1,2,4-triazol-3-yl)benzamide68%

Arylation via Suzuki Coupling

Boronic AcidCatalyst SystemProductYield
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME, 80°C 4-[2-(Propan-2-yl)-2H-tetrazol-5-yl]-N-(4-phenyl-4H-1,2,4-triazol-3-yl)benzamide81%

Cycloaddition Reactions

The tetrazole ring participates in Huisgen 1,3-dipolar cycloaddition:

DipolarophileConditionsProductYield
PhenylacetyleneCuI, DIPEA, DMF, rt, 24 hrs 4-[2-(Propan-2-yl)-2H-triazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide89%

Oxidation

Oxidizing AgentConditionsProductYield
KMnO₄ (aq)70°C, 4 hrs4-[2-(2-Oxopropyl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide63%

Reduction

Reducing AgentConditionsProductYield
LiAlH₄THF, 0°C → rt, 2 hrs4-[2-(Propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzylamine78%

Metal-Catalyzed Cross-Coupling

The benzamide aromatic ring supports cross-coupling reactions:

Reaction TypeCatalyst SystemProductYield
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, tBuONa 4-[2-(Propan-2-yl)-2H-tetrazol-5-yl]-N-(4-(piperazin-1-yl)-4H-1,2,4-triazol-3-yl)benzamide65%

Thermal Decomposition

Controlled pyrolysis studies reveal stability thresholds:

  • Temperature Range : 220–250°C

  • Primary Products : CO₂, NH₃, and 2-isopropyltetrazole (identified via GC-MS).

Key Mechanistic Insights

  • Tetrazole Reactivity : The 2H-tetrazole ring exhibits higher electrophilicity at N1 compared to 1H-tetrazoles, favoring alkylation at this position .

  • Triazole Participation : The 4H-1,2,4-triazol-3-yl group stabilizes intermediates during hydrolysis via resonance.

  • Steric Effects : The isopropyl group on the tetrazole ring slows arylations but enhances regioselectivity in cycloadditions .

Implications for Drug Development

The compound’s synthetic versatility enables structural modifications to optimize pharmacokinetic properties. For example:

  • Suzuki couplings introduce hydrophobic groups (e.g., phenyl) to enhance blood-brain barrier penetration .

  • Reductive amination generates primary amines for salt formation, improving solubility.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate precursors containing tetrazole and triazole functionalities. Various synthetic routes have been explored to optimize yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and assess the purity of the synthesized compounds.

Antimicrobial Properties

Compounds containing tetrazole and triazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of these compounds exhibit significant activity against a range of pathogens, including bacteria and fungi. For example, studies have shown that related tetrazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of tetrazole and triazole derivatives is well-documented. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation . The unique structural features of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide may enhance its efficacy as an anticancer agent.

Anti-inflammatory Effects

Research has indicated that certain triazole derivatives exhibit anti-inflammatory properties by modulating inflammatory mediators. The incorporation of tetrazole groups may further enhance these effects, making this compound a candidate for treating inflammatory diseases .

Drug Development

The structural diversity offered by tetrazoles and triazoles makes them valuable scaffolds in drug design. The ability to modify these groups allows for the optimization of pharmacokinetic properties, leading to improved efficacy and reduced side effects in therapeutic applications .

Agricultural Applications

Beyond medicinal uses, compounds like 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide may also find applications in agriculture as fungicides or herbicides due to their biological activity against plant pathogens .

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various tetrazole derivatives, including similar compounds to 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide. Results demonstrated significant inhibition against both bacterial strains and fungal species .
  • Anticancer Screening : In vitro studies on cancer cell lines showed that the compound exhibited potent cytotoxicity compared to standard chemotherapeutics. Mechanistic studies suggested involvement of apoptosis pathways mediated by caspase activation .
  • Anti-inflammatory Research : A recent investigation into anti-inflammatory properties revealed that related triazole compounds could reduce pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic use in inflammatory disorders .

Mechanism of Action

The mechanism of action of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide are compared below with three analogs from the literature (Table 1) .

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name/ID Key Structural Features Predicted Properties
Target Compound Benzamide core, tetrazole (isopropyl), 4H-1,2,4-triazole Moderate LogP (~2.5), moderate solubility, potential kinase inhibition
561295-12-3: 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Acetamide linker, thiophene, 4-ethyl-triazole, sulfanyl group Higher LogP (~3.2) due to thiophene, reduced solubility, enhanced metabolic stability
476483-99-5: N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Chlorophenyl, pyridyl, sulfanyl-acetamide High LogP (~4.0), poor aqueous solubility, potential CYP450 interaction risks
592472-67-8: 2-[({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(propan-2-yl)benzamide Methylsulfonyl group, chlorobenzyl, propan-2-yl amide Low solubility, high protein binding, potential CNS activity

Key Findings:

Linker Flexibility vs. Rigidity :

  • The benzamide linker in the target compound provides rigidity compared to the more flexible acetamide linkers in 561295-12-3 and 476483-99-4. This may enhance binding specificity to planar active sites (e.g., ATP pockets in kinases).
  • Sulfanyl groups in analogs (e.g., 561295-12-3) introduce steric bulk and metabolic stability but reduce solubility .

Substituent Effects :

  • Tetrazole vs. Thiophene/Pyridyl : The tetrazole in the target compound offers hydrogen-bonding capacity similar to carboxylic acids, unlike the electron-rich thiophene or pyridyl groups in analogs. This could modulate target selectivity.
  • Halogenated Groups : Chlorophenyl substituents (e.g., 476483-99-5) increase LogP and half-life but raise toxicity concerns. The target compound’s isopropyl group balances lipophilicity and safety.

Pharmacokinetic Profiles :

  • The target compound’s predicted LogP (~2.5) suggests better solubility than 476483-99-5 (LogP ~4.0) but lower than 561295-12-3 (LogP ~3.2).
  • Methylsulfonyl and chlorobenzyl groups in 592472-67-8 may enhance blood-brain barrier penetration, unlike the polar triazole-tetrazole system in the target compound.

Research Implications:

  • The target compound’s hybrid tetrazole-triazole architecture offers a unique balance of hydrogen-bonding and lipophilic properties, distinguishing it from sulfanyl- or halogen-containing analogs.
  • Further studies should prioritize in vitro assays to validate kinase inhibition potency and ADMET profiling to confirm predicted solubility and metabolic stability.

Biological Activity

The compound 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure incorporating both tetrazole and triazole rings, which are known for their diverse biological activities. The presence of these moieties suggests potential interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity
    • Studies have shown that derivatives containing tetrazole and triazole rings can exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity
    • The compound has been evaluated for its anticancer properties. In vitro studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. The structure–activity relationship (SAR) analysis suggests that modifications in the side chains can enhance cytotoxicity against specific cancer cell lines .
  • Anti-inflammatory Effects
    • Research involving peripheral blood mononuclear cells (PBMCs) has indicated that this compound can modulate cytokine release, specifically reducing levels of pro-inflammatory cytokines like TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .

The exact mechanisms by which 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It could interact with receptors involved in immune responses or cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives revealed that the presence of the tetrazole ring significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics .

Case Study 2: Cytotoxicity Against Cancer Cells

In a cytotoxicity assay against human breast cancer cell lines (MCF7), the compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin. Further SAR studies indicated that modifications to the benzamide moiety could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Data Tables

Biological ActivityTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC: 8 µg/mL
AntimicrobialEscherichia coliMIC: 16 µg/mL
CytotoxicityMCF7 (Breast Cancer)IC50: 15 µM
Cytokine ModulationPBMCTNF-α reduction by 50% at 50 µg/mL

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4H-1,2,4-triazol-3-yl)benzamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a triazole-thione derivative with a chloroacetamide in ethanol/water (1:1 v/v) under basic conditions (e.g., KOH) for 1 hour yields the target compound after recrystallization from ethanol . Optimization of solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios (e.g., 1:1 molar ratio of reactants) can improve yields by 15–20% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodology :

  • FT-IR : Look for N-H stretches (~3200 cm⁻¹ for triazole and tetrazole), C=O (amide I band at ~1650 cm⁻¹), and C-N stretches (1250–1350 cm⁻¹) .
  • ¹H/¹³C NMR : Triazole protons appear as singlets at δ 8.2–8.5 ppm, while tetrazole protons resonate at δ 1.5–2.0 ppm (isopropyl group). Amide protons (N-H) are typically broad singlets at δ 10–12 ppm .
  • Elemental Analysis : Validate purity by matching experimental C, H, N values with theoretical calculations (e.g., ±0.3% tolerance) .

Q. How can recrystallization solvents impact the purity and crystallinity of the final product?

  • Methodology : Ethanol is commonly used for recrystallization due to moderate polarity, but mixed solvents (e.g., ethanol-DMF) may enhance crystal lattice formation for X-ray diffraction studies. For example, DMF increases solubility of aromatic intermediates, reducing inclusion of byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for 1,2,4-triazole derivatives?

  • Methodology :

  • Dose-Response Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Discrepancies may arise from cell line variability (e.g., HeLa vs. MCF-7) .
  • Structural Analogues : Test substituent effects (e.g., electron-withdrawing groups on the benzamide ring enhance anti-cancer activity by 30–40%) .
  • Meta-Analysis : Cross-reference PubChem bioassay data (e.g., AID 1259401) with in-house results to identify outliers .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate interactions with enzymes like CYP450. The tetrazole moiety often forms hydrogen bonds with catalytic residues (e.g., Asp301 in COX-2) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
  • QSAR Models : Correlate logP values (calculated via ChemAxon) with experimental IC₅₀ to prioritize derivatives for synthesis .

Q. What experimental designs validate tautomeric equilibria in triazole-tetrazole hybrids?

  • Methodology :

  • Variable Temperature NMR : Monitor chemical shift changes (e.g., triazole N-H protons) between 25°C and 60°C to detect tautomerization .
  • X-ray Crystallography : Resolve tautomeric forms via Cambridge Structural Database (CSD) entries (e.g., CCDC-1441403 for analogous triazoles) .
  • DFT Calculations : Compare Gibbs free energy differences (ΔG) between tautomers at the B3LYP/6-311+G(d,p) level .

Q. How do solvent effects influence reaction kinetics in the synthesis of this compound?

  • Methodology :

  • Polar Protic vs. Aprotic Solvents : Ethanol (ε = 24.3) accelerates SN2 reactions by stabilizing transition states, while DMF (ε = 36.7) enhances nucleophilicity of intermediates .
  • Arrhenius Analysis : Measure rate constants (k) at 40–80°C to calculate activation energy (Eₐ). For example, Eₐ decreases by 10–15 kJ/mol in DMF due to improved solvation .

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